2-Chlorobenzyl 3-nitrobenzoate is an organic compound with the molecular formula . It is classified as an ester derived from the reaction of 2-chlorobenzyl alcohol and 3-nitrobenzoic acid. This compound features a chlorinated benzyl group and a nitro-substituted benzoate moiety, making it of interest in various fields including medicinal chemistry and material science.
The compound is synthesized from readily available starting materials, specifically 2-chlorobenzyl alcohol and 3-nitrobenzoic acid. Its classification falls under the category of aromatic esters, which are characterized by the presence of aromatic rings in their structure. The presence of the chlorine and nitro groups contributes to its unique chemical properties and reactivity.
The synthesis of 2-chlorobenzyl 3-nitrobenzoate typically involves an esterification reaction. The general method can be outlined as follows:
The reaction proceeds via nucleophilic attack of the hydroxyl group of the alcohol on the carbonyl carbon of the acid, leading to the formation of the ester bond while releasing water as a byproduct. The efficiency of this synthesis can be enhanced by using azeotropic distillation to remove water from the reaction mixture.
The molecular structure of 2-chlorobenzyl 3-nitrobenzoate can be represented using various notation systems:
OIROXTRPXQKXTO-UHFFFAOYSA-N
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC2=C(C=C(C=C2)Cl)N
The compound has a molecular weight of approximately . The structural features include:
2-Chlorobenzyl 3-nitrobenzoate can undergo several types of chemical reactions:
The nucleophilic substitution reactions typically require polar aprotic solvents for optimal reactivity, while reduction reactions may involve catalysts such as palladium on carbon for effective conversion.
The mechanism for the reactions involving 2-chlorobenzyl 3-nitrobenzoate varies depending on the type of reaction:
2-Chlorobenzyl 3-nitrobenzoate finds applications in various scientific fields:
CAS No.: 16234-96-1
CAS No.: 24622-61-5
CAS No.:
CAS No.: 63719-82-4
CAS No.: